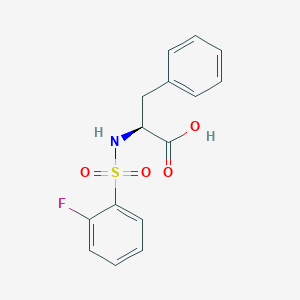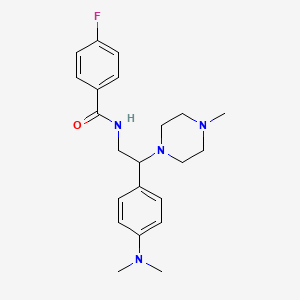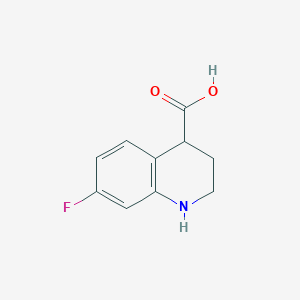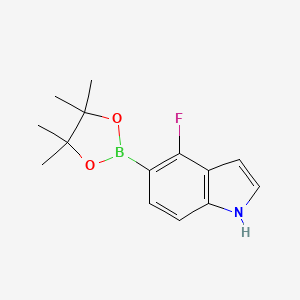![molecular formula C23H21N3O4S B2967451 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-12-8](/img/no-structure.png)
5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21N3O4S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
- A study by Grivsky et al. (1980) elaborated on the synthesis of a compound closely related to your query, highlighting its potential as an inhibitor of mammalian dihydrofolate reductase with significant activity against carcinomas (Grivsky et al., 1980).
Chemical Synthesis Techniques
- Quiroga et al. (1997) demonstrated a synthesis method for pyrido[2,3-d]pyrimidinones, which provides insights into the chemical properties and potential synthesis pathways for similar compounds (Quiroga et al., 1997).
Applications in Heterocyclic Chemistry
- Narasimhan et al. (1973) discussed the thermal reactions of similar compounds, providing a basis for understanding the thermal stability and reactions of such compounds under different conditions (Narasimhan et al., 1973).
X-ray Analysis and Molecular Structure
- Zhou et al. (2007) conducted an X-ray analysis of a closely related compound, providing valuable data on molecular structure and bonding which can be extrapolated to similar compounds (Zhou et al., 2007).
Nitrogen Isotope Labeling and Mechanistic Investigations
- Sako et al. (2000) explored the use of nitrogen isotope labeling in the synthesis of related pyrimidine diones, which is crucial for mechanistic studies and tracing in biological systems (Sako et al., 2000).
Polymerization Characteristics
- Smith and Tighe (1981) investigated the polymerization of compounds with similar structures, providing insights into how these compounds can be utilized in creating polymers (Smith & Tighe, 1981).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione with 3-nitrobenzyl bromide, followed by cyclization with guanidine and subsequent alkylation with methyl iodide.", "Starting Materials": [ "3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione", "3-nitrobenzyl bromide", "guanidine", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate in DMF to form 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thiophene-2,4(1H,3H)-dione.", "Step 2: Cyclization of the above intermediate with guanidine in the presence of a base such as sodium ethoxide in ethanol to form 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Alkylation of the above intermediate with methyl iodide in the presence of a base such as potassium carbonate in DMF to form the final product, 5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
689757-12-8 |
Molekularformel |
C23H21N3O4S |
Molekulargewicht |
435.5 |
IUPAC-Name |
5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3 |
InChI-Schlüssel |
CSJGDQYTBXGVJC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2967371.png)


![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![3-(4-chlorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2967379.png)



![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)
![2-[2-(Trifluoromethylsulfinyl)phenyl]isoindole-1,3-dione](/img/structure/B2967384.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)

